![molecular formula C16H14ClN3O2 B5507265 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5507265.png)

N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

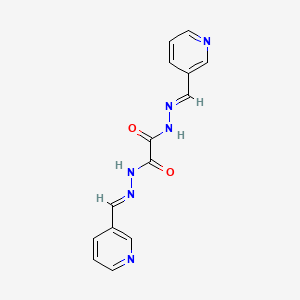

The synthesis of related heterocyclic compounds, such as 1,2,4-triazolo[1,5-a]pyridines and oxazolo[4,5-d]pyrimidines, typically involves intramolecular cyclization or heterocyclization reactions. These processes are key to constructing the complex heterocyclic skeletons present in compounds like N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide. For instance, triazolo[1,5-a]pyridines can be synthesized via metal-free oxidative N-N bond formation, showcasing the utility of intramolecular annulation strategies in heterocycle synthesis (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray crystallography, NMR spectroscopy, and computational methods. These techniques allow for the detailed examination of the molecular frameworks, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. The structure of related compounds, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, has been determined, highlighting the importance of N—H⋯N hydrogen bonds and π-stacking interactions in the crystal packing of such molecules (Repich et al., 2017).

科学的研究の応用

Synthesis and Applications in Antitumor and Antimicrobial Activities

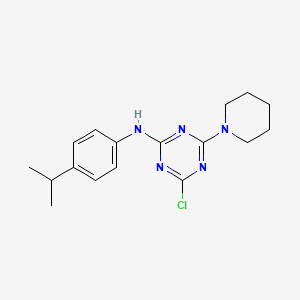

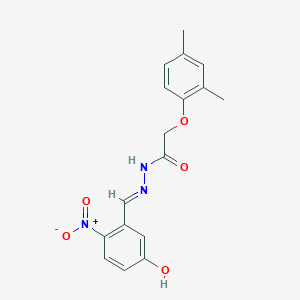

- Enaminones and their derivatives have been synthesized for use in antitumor and antimicrobial applications. Compounds with related structural features have shown inhibition effects against human breast and liver carcinoma cell lines, comparable to those of standard treatments like 5-fluorouracil. This highlights their potential as novel therapeutic agents (Riyadh, 2011).

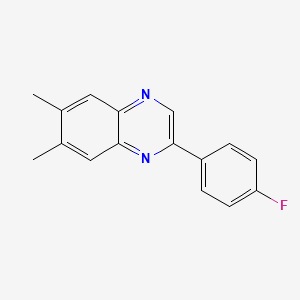

Dyes and Pigments

- Derivatives of oxazolo[4,5-b]pyridine have been explored for their potential in creating dyes suitable for polyamide fabrics and cationic dyes for acrylic fibers. These findings underscore the compound's utility in developing new materials with specific optical properties (Barni et al., 1985).

Polymer Science

- New thermally stable and organosoluble polyamides and copolyamides containing oxazolopyridine moieties have been synthesized, characterized by good solubility, high thermal stability, and desirable physical properties. This research opens up new avenues for developing advanced materials for various industrial applications (Khodadadipoor et al., 2020).

Antimicrobial Evaluation

- Thienopyrimidine derivatives have been prepared and exhibited pronounced antimicrobial activity. Such compounds offer a pathway to new antimicrobial agents, reflecting the ongoing need for novel solutions to resist microbial resistance (Bhuiyan et al., 2006).

特性

IUPAC Name |

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c1-9(2)15(21)19-12-8-10(5-6-11(12)17)16-20-14-13(22-16)4-3-7-18-14/h3-9H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPCTOYHHLNYNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49640897 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(2R)-2-amino-2-phenylacetyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5507193.png)

![1-(4-ethyl-5-{1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5507195.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5507206.png)

![4-methyl-1-[3-(3-nitrophenyl)acryloyl]piperidine](/img/structure/B5507223.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5507234.png)

![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)

![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)

![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5507274.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5507283.png)